3-Aminoheptan-2-ol

Descripción

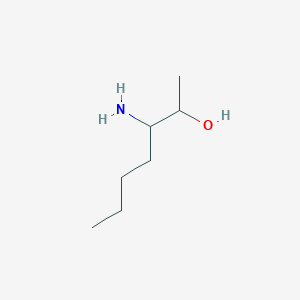

3-Aminoheptan-2-ol is a seven-carbon amino alcohol with the amino (-NH₂) and hydroxyl (-OH) groups positioned on the third and second carbon atoms, respectively. Its hydrochloride salt form (CAS 135696-22-9) is commonly used in pharmaceutical and chemical synthesis due to enhanced solubility and stability . Key properties include:

Propiedades

Fórmula molecular |

C7H17NO |

|---|---|

Peso molecular |

131.22 g/mol |

Nombre IUPAC |

3-aminoheptan-2-ol |

InChI |

InChI=1S/C7H17NO/c1-3-4-5-7(8)6(2)9/h6-7,9H,3-5,8H2,1-2H3 |

Clave InChI |

NZNMGQIZVLTFIQ-UHFFFAOYSA-N |

SMILES canónico |

CCCCC(C(C)O)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Aminoheptan-2-ol can be synthesized through several methods. One common approach involves the reduction of 3-nitroheptan-2-ol using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-nitroheptan-2-ol on a larger scale. This process requires careful control of reaction parameters to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 3-Aminoheptan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halide.

Major Products:

Oxidation: Formation of 3-ketoheptan-2-ol or 3-aldehydoheptan-2-ol.

Reduction: Formation of 3-aminoheptane.

Substitution: Formation of 3-chloroheptan-2-ol or 3-bromoheptan-2-ol.

Aplicaciones Científicas De Investigación

Chemistry: 3-Aminoheptan-2-ol is used as a building block in organic synthesis. It can be employed in the preparation of various chiral ligands and catalysts, which are essential in asymmetric synthesis.

Biology: In biological research, this compound is studied for its potential role as a bioactive molecule. It can be used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its chiral nature makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other advanced materials to impart specific properties.

Mecanismo De Acción

The mechanism of action of 3-aminoheptan-2-ol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes and receptors, through its amino and hydroxyl groups. These interactions can modulate biological pathways and processes, leading to desired effects.

Comparación Con Compuestos Similares

Key Findings and Implications

Chain Length and Functionality: Longer carbon chains (e.g., this compound) improve lipophilicity for blood-brain barrier penetration, whereas shorter chains (e.g., 3-aminobutan-1-ol) favor solubility .

Structural Rigidity : Adamantane and spirocyclic derivatives exhibit superior metabolic stability but require formulation adjustments for solubility .

Pharmaceutical Relevance: Compounds like Zolmitriptan and Efavirenz derivatives highlight the role of aromatic and halogenated groups in target specificity, a contrast to this compound’s simplicity .

Cost Considerations: this compound hydrochloride is priced at €886/50mg, reflecting its niche use, while simpler alcohols (e.g., 3-methylpentan-2-ol) are cost-effective for bulk applications .

Actividad Biológica

3-Aminoheptan-2-ol, also known as 1-aminoheptan-2-ol, is an organic compound classified as an amino alcohol. Its molecular formula is CHNO, with a molecular weight of approximately 131.21 g/mol. The compound features both an amino group (-NH) and a hydroxyl group (-OH) attached to a seven-carbon chain, specifically at the second carbon position. This unique structure allows it to exhibit properties characteristic of both alcohols and amines, making it a versatile intermediate in various biochemical applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through hydrogen bonding. The presence of the amino group can influence enzyme mechanisms and receptor binding, potentially modulating cellular processes. This interaction makes it useful in biochemical research and drug development.

Potential Therapeutic Applications

Research indicates that this compound may play roles in:

- Enzyme Modulation : Its structure allows it to participate in enzyme-substrate interactions, potentially enhancing or inhibiting enzymatic activity.

- Receptor Binding : The compound may interact with receptors involved in various signaling pathways, influencing physiological responses.

Case Studies and Research Findings

Study on Antimicrobial Activity : A study examined the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of compounds similar to this compound against various microorganisms. Results indicated that certain amino alcohols exhibited significant antimicrobial properties, suggesting that this compound may also possess similar effects .

Table 1: MIC and MBC Values of Amino Alcohols

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| This compound | TBD | TBD |

| Similar Compound A | 25 | 50 |

| Similar Compound B | 10 | 20 |

Note: TBD indicates values that require further investigation.

Synthesis and Structural Analysis

Several methods exist for synthesizing this compound, including reductive amination and hydrolysis of corresponding precursors. Its synthesis is crucial for exploring its biological activities and potential applications in pharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.